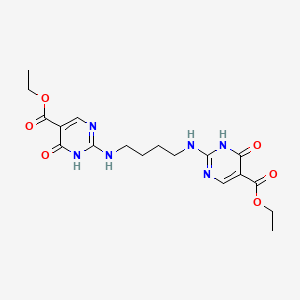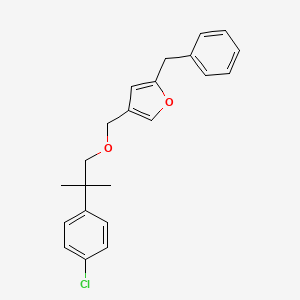
Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)- is an organic compound that belongs to the class of furans Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step may involve a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a suitable catalyst.
Attachment of the methylpropoxy group: This can be done through etherification reactions using 2-methylpropyl alcohol and appropriate reagents.
Addition of the phenylmethyl group: This step might involve a Grignard reaction or other alkylation methods.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can target the chlorophenyl group or other functional groups, leading to dechlorination or hydrogenation products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution reagents: Halogens, alkyl halides, or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce dechlorinated or hydrogenated derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: Uses in the production of specialty chemicals, polymers, or materials with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as a ligand, it might bind to a receptor or enzyme, modulating its activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Furan, 2-(4-chlorophenyl)-: Similar structure but lacks the methylpropoxy and phenylmethyl groups.
Furan, 4-(phenylmethyl)-: Similar structure but lacks the chlorophenyl and methylpropoxy groups.
Furan, 2-(methylpropoxy)-: Similar structure but lacks the chlorophenyl and phenylmethyl groups.
Uniqueness
Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)- is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the chlorophenyl group, methylpropoxy group, and phenylmethyl group allows for diverse chemical reactivity and interactions with biological targets.
Properties
CAS No. |
80843-64-7 |
|---|---|
Molecular Formula |
C22H23ClO2 |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
2-benzyl-4-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]furan |
InChI |
InChI=1S/C22H23ClO2/c1-22(2,19-8-10-20(23)11-9-19)16-24-14-18-13-21(25-15-18)12-17-6-4-3-5-7-17/h3-11,13,15H,12,14,16H2,1-2H3 |
InChI Key |
IAIBEAZJJXZPFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=COC(=C1)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(pyridin-3-yl)pyrimidin-4(1H)-one](/img/structure/B12917674.png)
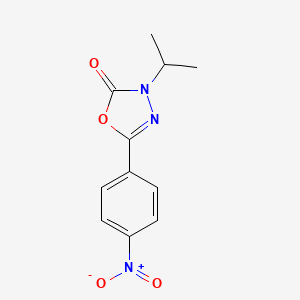
![3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine](/img/structure/B12917680.png)


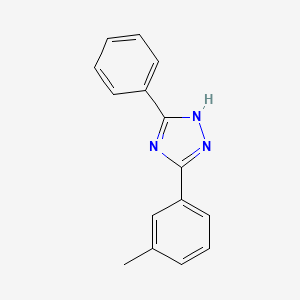
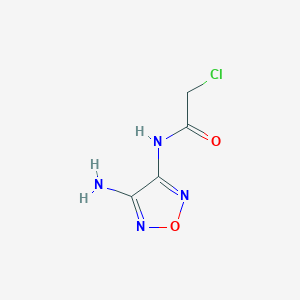
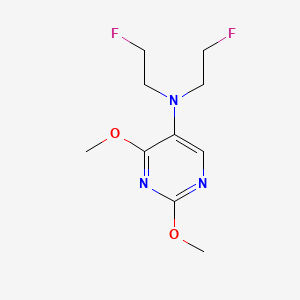
![Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B12917707.png)

![2-(4-Methoxyphenyl)-1-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12917721.png)
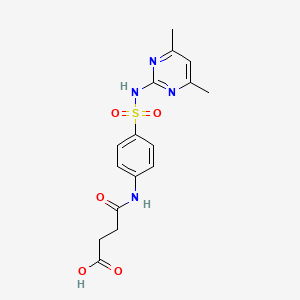
![5-Amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12917734.png)
